

Reference Extraction and Analysis Protocols for Verapamil

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Compound Focus: Verproside

CAS No.: 50932-20-2

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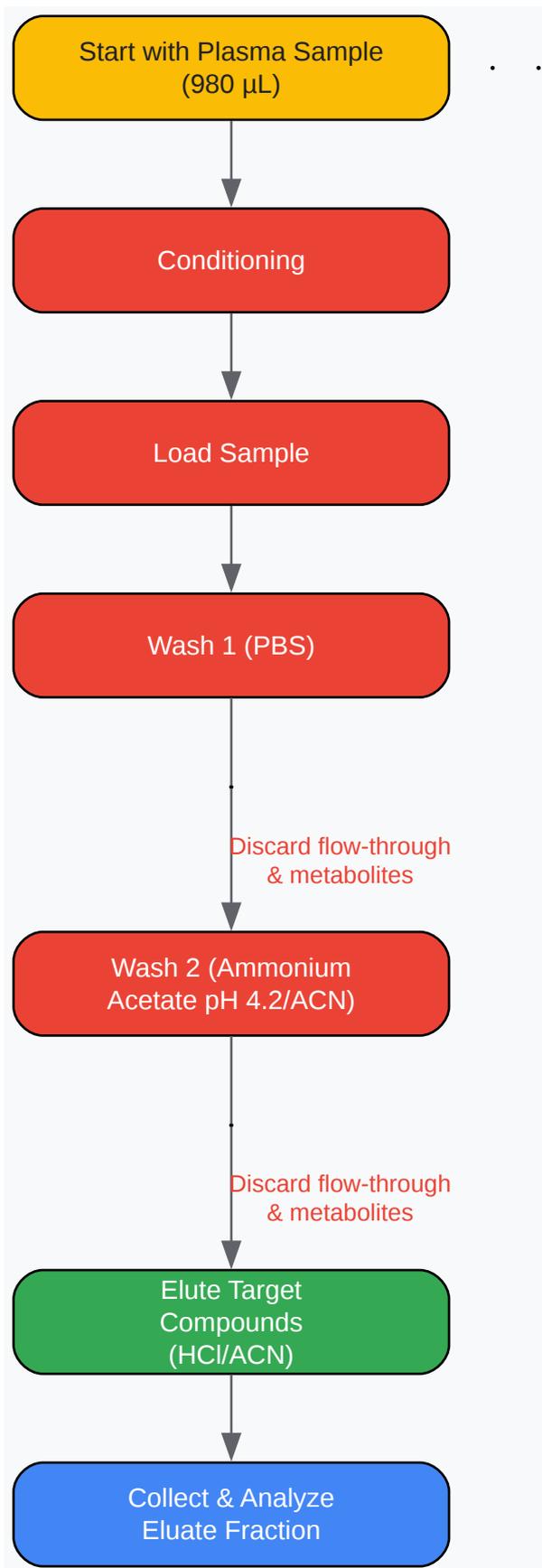
The following table summarizes different analytical approaches for verapamil, which illustrate common techniques in the field.

Analytical Technique	Sample Matrix	Extraction & Clean-up Method	Key Experimental Conditions	Performance Data
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| **Solid-Phase Extraction (SPE) for Metabolite Analysis** [1] | Human and primate plasma | C8 SPE cartridges; sequential differential pH elution [1] | • **Cartridge:** C8 (1cc, 100mg) • **Eluents:** PBS, ammonium acetate (pH 4.2)/ACN, HCl/ACN [1] | Recovery: >90% for verapamil and metabolite D-617; Processed in <5 min [1] | | **RP-HPLC with UV Detection** [2] | Rabbit plasma | Protein precipitation with ice-cold ACN (4x sample volume) [2] | • **Column:** C18 (250 x 4.6 mm, 5µm) • **Mobile Phase:** ACN/0.1% THF in water (80:20) • **Flow Rate:** 1 mL/min [2] | LLOQ: 0.025 µg/mL; Accuracy: ≥98.96%; Recovery: ~102% [2] | | **Chiral HPLC with Fluorescence Detection** [3] | Rat plasma | Solid-Phase Extraction (SPE) with Oasis HLB C18 cartridges [3] | • **Column:** Core-shell isopropyl carbamate cyclofructan 6 (Chiral) • **Mobile Phase:** ACN/MeOH/TFA/TEA (98:2:0.05:0.025) • **Detection:** FLD (Ex/Em: 280/313 nm) [3] | LLOQ: 1 ng/mL per enantiomer; Run time: <3.5 min; Recovery: 92.3-98.2% [3] | | **Stability-Indicating UPLC** [4] [5] | Active Pharmaceutical Ingredient (API) | Direct dissolution after stress testing (forced degradation) [4] | • **Column:** Shimpak XR ODS (75 mm x 3.0 mm, 1.7µm) • **Mobile Phase:** Gradient of ammonium formate (with OPA) and ACN • **Detection:** UV @ 278 nm [4] | Separated 16 known impurities; Run time: ~18 min [4] |

Detailed Experimental Workflow: Solid-Phase Extraction (SPE)

The following diagram illustrates a detailed SPE protocol, adapted from a method used to separate verapamil from its metabolites in plasma samples [1].



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Figure 1: Generalized SPE workflow for plasma sample clean-up, based on a method for verapamil [1].

Key Procedural Details:

- **Sample Preparation:** Plasma samples (980 μL) are often spiked with a small volume (e.g., 20 μL) of internal standard or carrier compounds before loading onto the SPE cartridge [1].
- **Conditioning:** The C8 cartridge is first conditioned with 1 mL of 0.1 M HCl:acetonitrile (10:90, v/v), followed by 1 mL of 5 mM ammonium acetate (pH 4.2)/acetonitrile (70:30, v/v), and finally equilibrated with 1 mL of PBS [1].
- **Washing and Elution:** The sample is loaded, and the cartridge is washed sequentially with PBS and ammonium acetate buffer to remove unwanted components and polar metabolites. The target compounds are then eluted with a stronger solvent like 0.1 M HCl:acetonitrile (10:90, v/v) [1]. This entire process can be completed in less than 5 minutes [1].

Suggestions for Finding Verproside-Specific Information

Since specific information on **verproside** is not readily available in the general scientific literature, you may need to employ more specialized search strategies:

- **Consult Specialized Databases:** Search in natural product databases, phytochemistry journals, or traditional medicine repositories. The compound's known source (e.g., a specific plant genus like *Picrorhiza*) can be a critical search term.
- **Review Related Compounds:** Examine extraction protocols for compounds with similar chemical structures, such as other iridoid glycosides (e.g., aucubin, catalpol). The methods for these analogs can provide an excellent starting point for developing your own protocol for **verproside**.
- **Patent Literature:** Investigate patent databases, as extraction methods for novel compounds are often detailed in patent applications.

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